![molecular formula C16H9BrN4O2S B2551777 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 897735-87-4](/img/structure/B2551777.png)
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Description
Scientific Research Applications
Antimicrobial Agents
The synthesized compound has been tested for antimicrobial activity against bacterial and fungal strains. Specifically, it shows promise in combating Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium . Its potential as an antimicrobial agent makes it valuable for developing novel treatments.
Antioxidant Properties
The compound was evaluated for antioxidant activity using DPPH, ABTS, and ferric reducing power assays. Its ability to scavenge free radicals suggests potential benefits in oxidative stress-related conditions . Researchers are exploring its use as an antioxidant in various contexts.
Drug Design
Given its unique chemical structure, this compound could serve as a scaffold for drug design. By modifying its functional groups, researchers may create derivatives with enhanced pharmacological properties. The diphenyl sulfone moiety within the compound offers opportunities for rational drug development .
Alternative Toxicity Testing
Toxicity studies on freshwater cladoceran Daphnia magna Straus revealed insights into the compound’s safety profile. Researchers are interested in alternative toxicity testing methods, and this compound provides a potential avenue for assessing safety without relying solely on animal models .
In Silico Studies
Computational simulations were performed to assess the compound’s antimicrobial effect and toxicity. These in silico studies provide valuable predictions and guide further experimental investigations .
Chemical Organic Compounds
The compound belongs to several chemotypes, including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. Its diverse structural features open up avenues for exploring its interactions with biological targets .
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4O2S/c17-11-4-1-9(2-5-11)15-20-21-16(23-15)19-14(22)10-3-6-12-13(7-10)24-8-18-12/h1-8H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYMCRHMDYQZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
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